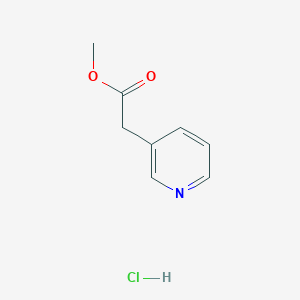
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” are not available in the search results, related compounds have been synthesized and evaluated for their anti-tubercular activity . In these studies, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, related compounds have been studied. For example, pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has identified derivatives of pyridazinone, such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, for their potential as analgesic and anti-inflammatory agents. Studies have shown that these compounds exhibit significant analgesic and anti-inflammatory activities, outperforming traditional drugs like aminopyrine and phenylbutazone in terms of potency and reduced toxicity. This points to the structural activity relationship within the pyridazinone derivatives as a crucial factor in their pharmacological effects (Takaya et al., 1979).
Antitumor Applications
The development of delivery systems for hydrophobic antitumor candidates, including pyridazinone derivatives, highlights their potential in cancer therapy. A study utilizing block copolymer micelles for the encapsulation of a model compound, DZO (a hydrophobic antitumor candidate pyridazinone derivative), demonstrated enhanced antitumor activity, improved maximum tolerated dose, and better pharmacokinetic parameters compared to the free drug. This signifies the promising application of pyridazinone derivatives in antitumor treatments through advanced delivery mechanisms (Jin et al., 2015).
Photodegradation Studies
The photochemical oxidation of pyridazinone derivatives has been studied to understand their stability and metabolic pathways. Research involving 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has shown that it undergoes photochemical dehydrogenation and autoxidation, leading to various metabolites. This provides insight into the drug's stability and potential metabolites formed upon exposure to light, which is crucial for its formulation and storage (Maki et al., 1988).
Spectroscopic and Structural Analysis
The compound has been the subject of detailed spectroscopic and structural analysis to elucidate its molecular characteristics. Studies employing FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT methods have explored the molecular structure, vibrational frequencies, chemical shift values, and electronic absorption properties of pyridazinone derivatives. Such analyses are vital for understanding the compound's chemical behavior and potential interactions in biological systems (Dede et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a pyridazinone core have been used in the design and synthesis of anti-tubercular agents . These agents target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Compounds with a similar pyridazinone structure have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways, but more research is needed to identify these pathways.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis with inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound could potentially have a significant inhibitory effect on the growth of this bacterium.
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-15-5-3-14(4-6-15)16-7-8-17(20-19-16)25-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCYPXIQASMLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


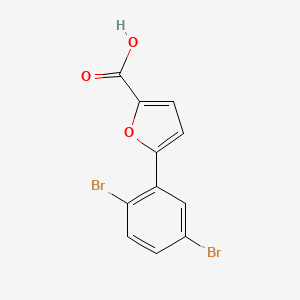

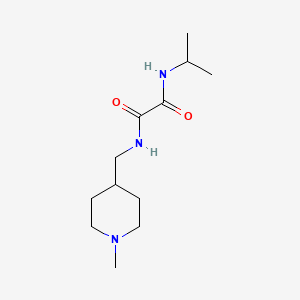
![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)

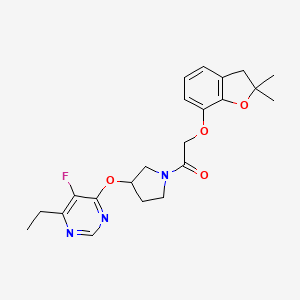
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)
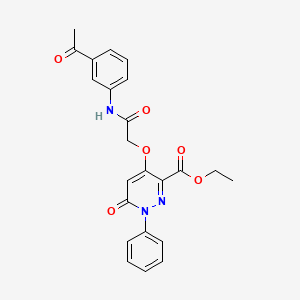
![2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol](/img/structure/B2357943.png)
![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)
